molecular formula C10H11ClO3 B2466652 (3-Chloro-4-ethoxyphenyl)acetic acid CAS No. 56369-45-0

(3-Chloro-4-ethoxyphenyl)acetic acid

Cat. No.: B2466652
CAS No.: 56369-45-0
M. Wt: 214.65
InChI Key: NJJMHUPOCHBTJK-UHFFFAOYSA-N
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Description

(3-Chloro-4-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chloro group at the third position and an ethoxy group at the fourth position on the phenyl ring, attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-ethoxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-chloro-4-ethoxybenzaldehyde.

    Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a palladium catalyst to reduce the intermediate compounds.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Amines, thiols.

Scientific Research Applications

(3-Chloro-4-ethoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-4-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, altering their activity.

    Pathways Involved: It can affect pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Uniqueness: (3-Chloro-4-ethoxyphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJMHUPOCHBTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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